2,6-Dinitro-4-methylaniline

Description

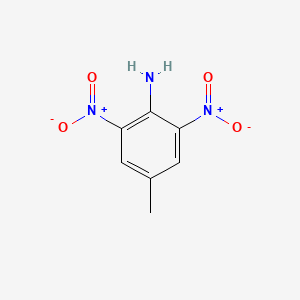

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOOPNRPJGZXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213726 | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-42-6 | |

| Record name | 4-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dinitro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QND65LK8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Dinitro-4-methylaniline

This guide provides a comprehensive overview of 2,6-dinitro-4-methylaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, physicochemical properties, and critical safety considerations. This document emphasizes the causality behind experimental choices and provides robust, verifiable information to support laboratory and research endeavors.

Introduction

This compound, with the CAS Number 6393-42-6, is an organic compound of significant interest in synthetic chemistry.[1][2][3] Its molecular structure, featuring a substituted aniline ring with two nitro groups and a methyl group, makes it a valuable precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.[3] The presence of nitro groups can impart distinct chromophoric properties, which have been explored in the development of azo dyes. While some research has investigated its potential medicinal applications, including antibacterial activity, it is crucial to note its established carcinogenic properties, which necessitate stringent handling protocols. This guide will delve into a reliable synthetic route, detailed characterization data, and essential safety and handling procedures to ensure its informed and safe use in a research setting.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid at room temperature.[1] The relatively high melting point can be attributed to strong intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules. It exhibits good solubility in polar organic solvents like acetonitrile and dimethyl sulfoxide, while its solubility in nonpolar solvents is limited.

Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 6393-42-6 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₄ | [3][4] |

| Molecular Weight | 197.15 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 171-172 °C | [1] |

| Solubility | Good solubility in polar organic solvents (acetonitrile, DMSO); limited in nonpolar solvents. | [1] |

| LogP | ~2.05 | [2] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the aromatic protons (due to symmetrical substitution), and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the quaternary aromatic carbons attached to the nitro and amino groups, the aromatic CH carbon, and the carbon attached to the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, symmetric and asymmetric stretching of the nitro groups, and C-H stretching of the aromatic ring and methyl group.

-

Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak (M+) at m/z 197.[5] Fragmentation patterns would likely involve the loss of nitro groups and other characteristic cleavages of the aromatic ring.

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound proceeds via a three-step sequence starting from p-toluidine. This approach involves the protection of the highly activating amino group to control the regioselectivity of the subsequent nitration reactions, followed by deprotection to yield the final product.

Synthesis Workflow Diagram

Caption: Three-step synthesis of this compound from p-toluidine.

Detailed Experimental Protocol

Step 1: Tosylation of p-Toluidine

This initial step protects the amino group as a tosylamide, which moderates its activating effect and directs the subsequent nitration to the desired positions.

-

In a suitable reaction vessel, stir 5.35 g (0.050 mol) of crushed p-toluidine with 50 mL of 2 M sodium hydroxide solution.

-

Over a period of 5 minutes, add 9.6 g of crushed p-toluenesulfonyl chloride (tosyl chloride).

-

Briefly warm the mixture on a steam bath, then cool it thoroughly in an ice-water bath.

-

Slowly acidify the cooled solution with dilute hydrochloric acid. The product may initially separate as an oil.

-

Triturate the oil with a glass rod to induce crystallization.

-

Collect the crystalline solid by filtration.

-

Recrystallize the crude product from a mixture of acetic acid and water to obtain N-(p-tolyl)tosylamide.

Step 2: Dinitration of N-(p-tolyl)tosylamide

The protected intermediate is then subjected to harsh nitrating conditions to introduce two nitro groups onto the aromatic ring.

-

Reflux the air-dried N-(p-tolyl)tosylamide with a mixture of 25 mL of acetic acid and 100 mL of 3 M nitric acid for at least one hour. The reaction mixture may initially be oily before solidifying.

-

After refluxing, cool the reaction mixture.

-

Collect the crude product by filtration.

-

Recrystallize the dinitrated amide from an acetone-water mixture.

Step 3: Hydrolysis of the Dinitro Amide

The final step involves the removal of the tosyl protecting group under acidic conditions to yield the target compound.

-

For every 2 g of the dinitro amide, add 3 mL of concentrated sulfuric acid.

-

Warm the mixture on a steam bath for 30 minutes.

-

Carefully pour the reaction mixture over crushed ice.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with water and recrystallize from an appropriate solvent, such as ethanol, to obtain the purified product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Hazard Identification

-

Toxicity: Studies have indicated that this compound is carcinogenic in animal models.[3] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Mutagenicity: The compound has a high affinity for DNA and can form covalent bonds, raising concerns about its mutagenic potential.[3]

-

Environmental Hazards: It is considered toxic to aquatic life with long-lasting effects.[6]

Recommended Safety Precautions

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its primary applications are in:

-

Heterocyclic Chemistry: It is a valuable starting material for the synthesis of various fused heterocyclic compounds, which are scaffolds of interest in medicinal chemistry.[3]

-

Dye and Pigment Industry: The dinitroaniline moiety is a key chromophore, and this compound can be used in the synthesis of specialized dyes.[3]

-

Agrochemical Research: Dinitroaniline derivatives have been extensively studied for their herbicidal properties.[1]

Conclusion

This compound is a chemical intermediate with significant applications in various fields of chemical research. The three-step synthesis from p-toluidine provides a reliable and scalable route for its preparation in a laboratory setting. However, its hazardous nature, particularly its carcinogenicity and acute toxicity, demands strict adherence to safety protocols. This guide provides the necessary technical information for its synthesis, characterization, and safe handling to support its responsible use in scientific research and development.

References

- 2,4-DINITRO ANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-05-31).

- 2,4-DINITROANILINE - Suvchem Laboratory Chemicals.

- This compound - gsrs.

- This compound - SIELC Technologies. (2018-05-16).

- 4-Methyl-2,6-dinitroaniline | C7H7N3O4 | CID 22892 - PubChem.

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677).

- Acute Toxicity - ChemSafetyPro.COM. (2016-04-24).

- Interpretation of mass spectra.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- 6393-42-6 | this compound | Tetrahedron.

- Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2.6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana) - ResearchGate. (2025-08-06).

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- This compound (C7H7N3O4) - PubChemLite.

- N-METHYL-4,N-DINITROANILINE - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate.

Sources

physicochemical characteristics of 2,6-Dinitro-4-methylaniline

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,6-Dinitro-4-methylaniline

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 6393-42-6), a significant chemical intermediate in the synthesis of various industrial and agricultural compounds. This document delves into its molecular structure, physical and chemical properties, spectroscopic profile, and established analytical methodologies for its characterization and quantification. The information presented is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and detailed experimental protocols to support laboratory applications.

Introduction

This compound, also known as 4-Amino-3,5-dinitrotoluene, is a dinitroaniline compound of considerable interest in synthetic and applied chemistry.[1][2] It serves as a foundational structure in the development of dinitroaniline herbicides, which function by disrupting microtubule formation, thereby inhibiting cell division in target weed species.[3] Its unique molecular architecture, featuring a substituted aniline ring with two strongly electron-withdrawing nitro groups, imparts distinct chemical reactivity and physical properties. Understanding these characteristics is paramount for its effective use as a building block in synthesizing more complex molecules and for developing robust analytical methods for quality control and environmental monitoring.[3][4]

Molecular and Structural Properties

The fundamental identity of a chemical compound is defined by its molecular structure and composition. These properties dictate its interactions and behavior in chemical and biological systems.

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 1, and two nitro groups at positions 2 and 6.

Caption: Synthetic pathway for this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

UV-Visible (UV-Vis) Spectroscopy

The molecule contains strong chromophores, including the dinitro-substituted benzene ring and the amino group, which lead to characteristic absorption in the UV-Vis region. While a specific spectrum is not readily available, analysis of similar structures like 4-nitroaniline shows strong absorbance maxima that are useful for detection in chromatographic methods. [1][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The expected characteristic absorption bands for this compound are:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

N-O Stretching (Nitro): Strong, distinct bands around 1530-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

These assignments are based on established correlation charts and spectra of related compounds like 2,6-dinitroaniline. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show three main signals:

-

A singlet for the three protons of the methyl group (-CH₃).

-

A singlet for the two equivalent aromatic protons on the ring.

-

A broad singlet for the two protons of the amino group (-NH₂), which may exchange with deuterium in D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom:

-

One signal for the methyl carbon.

-

Four signals for the aromatic carbons, reflecting the molecular symmetry (C1, C2/C6, C3/C5, C4).

-

Reference spectra for similar aniline derivatives can be found in various chemical databases. [8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion: The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at an m/z ratio corresponding to its molecular weight, 197.15. [11][12]* High-Resolution MS (HRMS): This technique provides an exact mass measurement, which can unequivocally confirm the molecular formula C₇H₇N₃O₄. [3]* Fragmentation: Common fragmentation pathways would involve the loss of nitro groups (NO₂) or parts of the alkyl and amino substituents.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for quality control, pharmacokinetic studies, and environmental analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound and related compounds, as it avoids the need for derivatization often required for Gas Chromatography (GC) due to the compound's polarity and thermal lability. [1][4] A Self-Validating HPLC-UV Protocol:

-

System Preparation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical starting condition could be 60:40 A:B. Formic acid is used to ensure the analyte is in a consistent protonation state and improves peak shape; it is also mass spectrometry compatible. [1]3. Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: Set based on the UV-Vis absorbance maximum, determined by scanning the standard solution.

-

-

Validation and Analysis:

-

Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Specificity: Analyze a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

-

Precision and Accuracy: Analyze replicate injections of a known concentration standard. The relative standard deviation (RSD) should be low (<2%), and the measured concentration should be close to the true value.

-

Quantification: Once the method is validated, the concentration of the analyte in unknown samples can be determined from the calibration curve.

-

Caption: Standard workflow for HPLC-UV analysis.

Conclusion

This compound is a compound with well-defined physicochemical properties that are critical to its application in chemical synthesis. Its high melting point, moderate lipophilicity, and distinct spectroscopic signatures provide a solid basis for its handling, characterization, and use. The analytical methods outlined, particularly RP-HPLC with UV detection, offer a reliable and robust framework for ensuring purity and enabling further research. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical data and procedural insights to work effectively with this important chemical intermediate.

References

- This compound. SIELC Technologies. [Link]

- 4-Methyl-2,6-dinitroaniline | C7H7N3O4 | CID 22892. PubChem. [Link]

- 2-Methyl-4,6-dinitroaniline | C7H7N3O4 | CID 345304. PubChem. [Link]

- This compound. GSRS. [Link]

- pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

- This compound (C7H7N3O4). PubChemLite. [Link]

- 2,6-Dinitroaniline | C6H5N3O4 | CID 69070. PubChem. [Link]

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677).

- Product information, this compound. P&S Chemicals. [Link]

- 2,4-Dinitroaniline | C6H5N3O4 | CID 7321. PubChem. [Link]

- 2,4-Dinitroaniline. Wikipedia. [Link]

- 6393-42-6 | this compound. Tetrahedron. [Link]

- Chemical Properties of 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7). Cheméo. [Link]

- 2,4,6-Trinitro-N-methyl-aniline. NIST WebBook. [Link]

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- Normalized UV-vis absorbance spectra of 4-nitroaniline (a),....

- 2,4-dinitro-N-methylaniline - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- 2,6-Dibromo-4-methylaniline. NIST WebBook. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dinitroaniline(606-22-4) IR2 spectrum [chemicalbook.com]

- 8. 2,6-Dinitroaniline(606-22-4) 1H NMR [m.chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. 2,6-DIMETHYLANILINE HYDROCHLORIDE(21436-98-6) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Methyl-2,6-dinitroaniline | C7H7N3O4 | CID 22892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy this compound | 6393-42-6 [smolecule.com]

Spectroscopic Analysis of 2,6-Dinitro-4-methylaniline: An In-depth Technical Guide

Introduction

2,6-Dinitro-4-methylaniline, also known as 2,6-dinitro-p-toluidine, is an important chemical intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceuticals.[1] Its chemical structure, featuring a substituted aniline ring with two nitro groups and a methyl group, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, offering insights into the principles and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to identify and characterize this compound.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound (C₇H₇N₃O₄) is fundamental to understanding its spectroscopic behavior. The benzene ring is substituted with an amino group (-NH₂), a methyl group (-CH₃), and two nitro groups (-NO₂). The positions of these substituents dictate the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques. The ortho positioning of the two bulky nitro groups relative to the amino group can induce steric hindrance, potentially influencing the planarity of the molecule and affecting conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.

Expected Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (H-3, H-5) | 7.2 - 7.4 | Singlet | 2H | The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis. The electron-withdrawing nitro groups deshield these protons, causing them to resonate downfield. The lack of adjacent protons results in a singlet.[1] |

| Methyl Protons (-CH₃) | 2.3 - 2.4 | Singlet | 3H | The methyl group protons are also in a symmetrical environment and are not coupled to other protons, hence they appear as a sharp singlet.[1] |

| Amino Protons (-NH₂) | Variable | Broad Singlet | 2H | The chemical shift of the amino protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange. It typically appears as a broad singlet. |

Causality of Experimental Choices: The choice of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for ¹H NMR as it dissolves the analyte without producing interfering signals in the spectrum.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts:

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 (bearing -NO₂) | 140 - 150 | The strong electron-withdrawing nature of the nitro groups significantly deshields these carbon atoms, causing them to resonate at a high chemical shift.[1] |

| C-4 (bearing -CH₃) | 135 - 145 | This carbon is part of the aromatic ring and its chemical shift is influenced by the attached methyl group and the overall electronic environment.[1] |

| C-1 (bearing -NH₂) | 130 - 140 | The amino group has a moderate influence on the chemical shift of the carbon to which it is attached.[1] |

| C-3, C-5 | ~120 - 130 | These carbons are expected to be the most shielded of the aromatic carbons. |

| -CH₃ | ~20 | The methyl carbon is an aliphatic carbon and will appear at a much lower chemical shift compared to the aromatic carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| N-H (Amino) | 3500 - 3300 | Symmetric & Asymmetric Stretching | Medium |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium to Weak |

| C-H (Aliphatic -CH₃) | 2950 - 2850 | Stretching | Medium to Weak |

| C=C (Aromatic) | 1600 - 1450 | Stretching | Medium to Strong |

| N-O (Nitro) | 1550 - 1500 & 1350 - 1300 | Asymmetric & Symmetric Stretching | Strong |

| C-N | 1300 - 1200 | Stretching | Medium |

Interpretation: The presence of two strong absorption bands for the nitro group is a key characteristic of this compound. The N-H stretching vibrations of the primary amine will also be prominent. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Weight: 197.15 g/mol ), electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 197 corresponding to the intact molecule is expected.

-

Loss of a Nitro Group (-NO₂): A significant fragment at m/z 151 (197 - 46) due to the loss of a nitro group.

-

Loss of a Methyl Radical (-CH₃): A fragment at m/z 182 (197 - 15) is possible.

-

Further Fragmentations: Subsequent losses of small molecules like CO, HCN, and further fragmentation of the aromatic ring can lead to a complex pattern of lower mass ions.

Causality of Fragmentation: The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments. The loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into the GC system. The compound will be vaporized and separated from any impurities on the GC column based on its volatility and interaction with the stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically an electron ionization source). The molecules are ionized and fragmented.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance. The resulting mass spectrum is then generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the nitrated benzene ring, are responsible for its absorption in the UV-Vis region. The spectrum is typically recorded in a solvent such as ethanol or methanol.

Expected Absorption Maxima (λ_max):

Dinitroaniline derivatives typically exhibit strong absorption bands in the UV and visible regions. The exact λ_max values will be influenced by the solvent polarity. One would expect to see characteristic absorptions arising from π → π* and n → π* transitions associated with the aromatic system and the nitro and amino groups.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Fill a quartz cuvette with the solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and chemical properties. Each technique—NMR, IR, MS, and UV-Vis—offers complementary information that, when combined, allows for unambiguous identification and characterization. This guide serves as a foundational resource for scientists and researchers, outlining the expected spectral features and providing standardized protocols for their acquisition and interpretation. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for research and development in the chemical and pharmaceutical industries.

References

- 2,6-Dinitro-p-toluidine. SpectraBase. [Link]

- 2,6-dinitro-p-toluidine - Optional[UV-VIS] - Spectrum - SpectraBase. [Link]

- 2,4,6-Trinitroaniline | C6H4N4O6 | CID 10271 - PubChem. [Link]

- 2,6-dinitro-p-toluidine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

- This compound - SIELC Technologies. [Link]

- 6393-42-6 | this compound | Tetrahedron. [Link]

- SpectraBase. [Link]

- Spectral Databases - Wiley Science Solutions. [Link]

- 2,4-dinitro-N-methylaniline - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

- P-ANISIDINE, 2,6-DINITRO-, - SpectraBase. [Link]

- p-Toluidine - SpectraBase. [Link]

- Journal of Applied Spectroscopy, Vol. 6, No. 2 (Collection of Articles). [Link]

- This compound, 250 mg - Building Blocks - Carl ROTH. [Link]

- p-Toluidine, 3,5-dinitro- - the NIST WebBook. [Link]

- FT-IR and FT-Raman Spectral Investig

- Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives - ResearchG

- 2,6-Diethyl-p-toluidine | C11H17N | CID 90536 - PubChem. [Link]

- p-Toluidine, 3,5-dinitro- - the NIST WebBook. [Link]

- 2,6-Diethylaniline - SpectraBase. [Link]

- FT-IR spectra of control and treated (T1 and T2) samples of p-toluidine.

- 2,6-Dimethyl-N,N-dimethylaniline - SpectraBase. [Link]

- 2,6-Diethyl-p-toluidine - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

- 2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem. [Link]

Sources

A Mechanistic Guide to the Synthesis of 2,6-Dinitro-4-methylaniline

Abstract

This technical guide provides an in-depth examination of the reaction mechanism for the synthesis of 2,6-dinitro-4-methylaniline, a key intermediate in various chemical manufacturing processes. The synthesis, which proceeds from p-toluidine, is a classic example of electrophilic aromatic substitution that requires careful strategic planning to achieve the desired regioselectivity. Direct nitration of p-toluidine is fraught with challenges, including oxidation of the amine and the formation of undesired meta-isomers due to the protonation of the amino group in the strongly acidic nitrating medium.[1] This guide elucidates the critical role of a protective group strategy, specifically the acetylation of the amine, to control the reaction pathway. We will dissect the multi-step sequence, including protection, dual nitration, and deprotection, offering detailed mechanistic insights, step-by-step experimental protocols, and visual aids to clarify the underlying chemical principles for researchers, scientists, and professionals in drug development.

Part 1: Foundational Principles of Electrophilic Aromatic Substitution

The synthesis of this compound is fundamentally an electrophilic aromatic substitution (EAS) reaction. Understanding the core principles of EAS is paramount to comprehending the nuances of this specific synthesis.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in aromatic nitration is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and electrophilic nitronium ion.[2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Role of Substituents in EAS

The regiochemical outcome of the nitration of p-toluidine is dictated by the directing effects of the substituents already present on the aromatic ring: the amino group (-NH₂) and the methyl group (-CH₃).

-

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via resonance, primarily at the ortho and para positions.[3] This makes the ring significantly more nucleophilic and susceptible to electrophilic attack.

-

Methyl Group (-CH₃): An activating group that donates electron density through induction and hyperconjugation, also directing incoming electrophiles to the ortho and para positions.

However, the strongly acidic conditions required for nitration introduce a critical complication. The basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would lead to undesired products.[1][3] Furthermore, the amino group is susceptible to oxidation by nitric acid.[4]

To circumvent these issues, a protective group strategy is essential.[3][4][5] The most common approach is the acetylation of the amino group to form an acetamido group (-NHCOCH₃).

| Substituent Group | Classification | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta |

| -NHCOCH₃ (Acetamido) | Moderately Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Part 2: A Step-by-Step Mechanistic Pathway

The successful synthesis of this compound is accomplished through a controlled, three-stage process: protection of the amine, sequential nitration, and final deprotection.[6]

Workflow Overview

Caption: Overall synthetic workflow for this compound.

Stage 1: Protection via Acetylation

p-Toluidine is treated with acetic anhydride to form N-(4-methylphenyl)acetamide, commonly known as p-acetotoluidide. This step is crucial for two reasons:

-

It prevents the formation of the meta-directing anilinium ion in the acidic nitrating mixture.[3]

-

The resulting acetamido group is less activating than the amino group, which helps to prevent over-nitration and oxidative side reactions.[4] The acetamido group remains a potent ortho, para-director.

Stage 2: Sequential Dinitration

The protected intermediate, p-acetotoluidide, is subjected to nitration using a mixture of nitric and sulfuric acid.

First Nitration: The acetamido group is a more powerful activating group than the methyl group.[2] Therefore, it primarily controls the position of the first electrophilic attack. The nitronium ion (NO₂⁺) is directed to the positions ortho to the acetamido group. This results in the formation of 4-methyl-2-nitroacetanilide.

Caption: Mechanism of the first nitration step.

Second Nitration: The introduction of the second nitro group is directed by the three existing substituents:

-

Acetamido (-NHCOCH₃): Ortho, para-directing (activating).

-

Methyl (-CH₃): Ortho, para-directing (activating).

-

Nitro (-NO₂): Meta-directing (deactivating).

The most activated available position is the second ortho position relative to the powerful acetamido directing group. The directing power of the acetamido and methyl groups reinforces substitution at this position (position 6), leading to the formation of 4-methyl-2,6-dinitroacetanilide.

Stage 3: Deprotection via Hydrolysis

The final step is the removal of the acetyl protecting group. This is achieved by heating the dinitro amide in the presence of concentrated sulfuric acid, which hydrolyzes the amide bond to regenerate the amino group.[4][6] This yields the final product, this compound.

Part 3: Experimental Protocols

The following protocols are adapted from established laboratory procedures and provide a framework for the synthesis.[4][6]

Protocol 1: Acetylation of p-Toluidine

-

Dissolve 10.7 g (0.1 mol) of p-toluidine in 30 mL of glacial acetic acid in a 250 mL flask.

-

Slowly add 12 mL (0.12 mol) of acetic anhydride to the solution while stirring.

-

Gently warm the mixture on a steam bath for approximately 15-20 minutes.

-

Pour the warm solution into 250 mL of ice-cold water while stirring vigorously.

-

Collect the precipitated solid (p-acetotoluidide) by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.

Protocol 2: Dinitration of p-Acetotoluidide

-

Carefully add 10 g of dry p-acetotoluidide to 25 mL of concentrated sulfuric acid in a flask, ensuring the solid dissolves completely. Cool the mixture in an ice bath to below 10 °C.

-

Separately, prepare a nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for 1 hour to ensure the reaction goes to completion.[4]

-

Pour the reaction mixture slowly onto 200 g of crushed ice. The dinitrated product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Protocol 3: Hydrolysis of 4-Methyl-2,6-dinitroacetanilide

-

Place the crude 4-methyl-2,6-dinitroacetanilide into a flask. For every 2 g of amide, add 3 mL of concentrated sulfuric acid.[6]

-

Warm the mixture on a steam bath for 30-45 minutes with occasional swirling.[4][6]

-

Allow the mixture to cool slightly, then carefully pour it onto crushed ice.

-

Neutralize the solution with a 10% sodium hydroxide solution to precipitate the free amine.[4]

-

Collect the final product, this compound, by vacuum filtration, wash with water, and recrystallize from ethanol if necessary.

| Parameter | Stage 1: Acetylation | Stage 2: Dinitration | Stage 3: Hydrolysis |

| Key Reagents | p-Toluidine, Acetic Anhydride | p-Acetotoluidide, HNO₃, H₂SO₄ | Dinitro-amide, H₂SO₄ |

| Temperature | Gentle warming (~60-70°C) | < 10°C | Warming (~80-90°C) |

| Typical Yield | >85% | ~75% | >90% |

| Overall Yield | - | - | ~40-50%[6] |

Conclusion

The synthesis of this compound from p-toluidine is a superb case study in strategic organic synthesis, highlighting the necessity of controlling reaction pathways through the use of protective groups. By converting the highly activating and acid-sensitive amino group into a moderately activating acetamido group, the reaction can be guided to the desired 2,6-disubstituted product with high regioselectivity, avoiding oxidation and the formation of meta-isomers. The three-stage sequence of protection, nitration, and deprotection is a robust and reliable method for obtaining this valuable chemical intermediate.

References

- Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.

- Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.

- ACS Publications. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition | The Journal of Organic Chemistry.

- Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...

- Books. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- The three-step synthesis of this compound from p-toluidine.

- Sarthaks eConnect. During the nitration of aniline, the amino group is protected by.

Sources

The Biological Activity of 2,6-Dinitro-4-methylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2,6-Dinitro-4-methylaniline, a key chemical intermediate and a representative of the dinitroaniline class of compounds. This document delves into its primary mechanism of action as a potent microtubule assembly inhibitor, its application as a herbicide, and its toxicological profile, including genotoxicity and potential for carcinogenicity. We will explore the molecular interactions with tubulin, the consequential effects on cell division, and the broader physiological impacts on target and non-target organisms. Furthermore, this guide will detail established experimental protocols for assessing the biological effects of this compound, offering researchers and drug development professionals a thorough resource for their investigations.

Introduction: The Chemical and Biological Landscape of this compound

This compound, with the chemical formula C7H7N3O4, is a dinitroaniline derivative of significant interest in agricultural and toxicological research.[1] Structurally, it is characterized by an aniline ring substituted with two nitro groups at the ortho positions and a methyl group at the para position relative to the amino group. This specific arrangement of functional groups is pivotal to its biological activity.

Historically, the dinitroaniline class of compounds gained prominence as pre-emergent herbicides for the control of grassy and broadleaf weeds.[2][3][4] Their efficacy lies in their ability to disrupt a fundamental cellular process: mitosis. This guide will provide an in-depth exploration of the molecular mechanisms underpinning this activity and the broader biological consequences.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The principal biological activity of this compound and other dinitroanilines is the inhibition of microtubule formation.[5][6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the eukaryotic cytoskeleton. They play a crucial role in a variety of cellular processes, including cell division, maintenance of cell shape, and intracellular transport.

Dinitroaniline herbicides exert their effects by binding directly to tubulin subunits, preventing their polymerization into microtubules.[5][6] This interaction effectively arrests mitosis at prophase, leading to the disruption of cell division and ultimately, cell death in susceptible organisms. Studies have shown that dinitroanilines bind to unpolymerized tubulin heterodimers, forming a herbicide-tubulin complex. When this complex adds to the growing end of a microtubule, it halts further elongation.[3]

The selectivity of dinitroaniline herbicides for plant and protist tubulin over vertebrate tubulin is a key aspect of their utility and toxicological profile. This selectivity suggests structural differences in the tubulin proteins across different kingdoms.

Caption: Mechanism of microtubule disruption by this compound.

Toxicological Profile

The toxicological properties of this compound and related compounds are of significant concern for human health and the environment.

Acute Toxicity

Dinitroaniline herbicides are classified as slightly to moderately toxic to beneficial terrestrial insects.[7] For aquatic organisms, they are considered moderately to highly toxic.[3][4] It is crucial to prevent their entry into water bodies.[7]

| Organism | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | LC50 | 11 µ g/bee (for Trifluralin) | Fernandes et al., 2013[7] |

| Aquatic Invertebrates | Moderate to High Toxicity | EFSA, 2016[7] | |

| Fish | Moderate to High Toxicity | EFSA, 2016[7] |

Genotoxicity and Mutagenicity

There is evidence to suggest that dinitroaniline compounds can be genotoxic. Some studies have indicated that 2,6-disubstituted anilines can be weakly mutagenic in the Salmonella/microsome (Ames) assay.[8] Other research on dinitroaniline herbicides like pendimethalin and trifluralin has shown that they can induce DNA damage and chromosomal aberrations in human peripheral lymphocytes and V79 cells.[9] The proposed mechanism for this genotoxicity involves the activation of oxidative stress pathways.[9]

It has been noted that the genotoxicity of aniline derivatives does not seem to be greatly influenced by substitution at both ortho positions.[8]

Carcinogenicity

Some sources indicate that this compound has been shown to induce cancer in animals.[10] It is suggested that this compound has a high affinity for nucleic acids and can form covalent bonds with DNA.[10] The activation of this compound is reported to be dose-dependent and may be linked to its ability to form these DNA adducts.[10]

Metabolism and Biotransformation

The metabolism of dinitroaniline herbicides in plants can involve amination, dealkylation, and cyclization.[6] However, these compounds are often quite stable within the plant, with metabolites constituting only a small fraction of the parent compound.[5][6] In some resistant weed species, enhanced metabolism via cytochrome P450 enzymes has been identified as a mechanism of resistance.[3]

In animals, this compound is metabolized by the liver and its metabolites are excreted in the urine.[10]

Caption: Generalized metabolic pathways for dinitroaniline herbicides.

Environmental Fate

Dinitroaniline herbicides generally have low water solubility and can be volatile.[2][3][4] They are also susceptible to photodegradation.[2] Due to their lipophilic nature and low water solubility, they are not considered a significant threat to surface or ground water.[2] In soil, they are relatively immobile.[2]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay is fundamental for characterizing the effects of compounds on microtubule dynamics.

Objective: To determine if a test compound inhibits or enhances tubulin polymerization.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (e.g., from bovine brain or a plant source)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)

-

Negative control (solvent alone)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin reaction mix on ice by combining the polymerization buffer, GTP, and purified tubulin.

-

Add the test compound and controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mix to the wells. The temperature shift from ice to 37°C will trigger polymerization.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

Interpretation:

-

Inhibition: A decrease in the rate and extent of the absorbance increase compared to the negative control.

-

Enhancement: An increase in the rate and extent of the absorbance increase compared to the negative control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of chemical compounds.[11][12]

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]

Materials:

-

Cell line of interest (e.g., a plant protoplast line or a relevant mammalian cell line)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

-

Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Chromosomal Aberration Assay

This assay is used to identify substances that cause structural damage to chromosomes.[13][14]

Objective: To evaluate the potential of this compound to induce chromosomal aberrations in cultured mammalian cells.

Principle: Cells are treated with the test compound and then arrested in metaphase. Chromosomes are then prepared and examined microscopically for structural abnormalities such as breaks, gaps, and exchanges.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes)

-

Cell culture medium and supplements

-

This compound

-

Metabolic activation system (S9 mix), if required

-

Mitotic arresting agent (e.g., colcemid)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Giemsa stain

-

Microscope slides

Procedure:

-

Culture the cells and expose them to various concentrations of this compound, with and without S9 metabolic activation, for a defined period.

-

Include appropriate negative (solvent) and positive controls.

-

After the treatment period, add a mitotic arresting agent to accumulate cells in metaphase.

-

Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fix the cells with a fixative solution.

-

Drop the fixed cell suspension onto microscope slides and allow them to air dry.

-

Stain the slides with Giemsa.

-

Score the metaphase spreads for chromosomal aberrations under a microscope.

Interpretation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations compared to the negative control indicates a positive result.

Conclusion

This compound exhibits significant biological activity, primarily through its potent inhibition of microtubule polymerization. This mechanism underpins its efficacy as a herbicide but also raises toxicological concerns, including potential genotoxicity and carcinogenicity. A thorough understanding of its interaction with cellular targets, its metabolic fate, and its environmental impact is crucial for its safe handling and for the development of related compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation of the biological effects of this compound and other dinitroaniline derivatives.

References

- CORESTA. (n.d.). Dinitroanilines.

- Vaughn, K. C., & Lehnen, L. P. (1989). Behavior of Dinitroaniline Herbicides in Plants. Weed Technology, 3(1), 198–206.

- Vaughn, K. C., & Lehnen, L. P. (1989). Behavior of Dinitroaniline Herbicides in Plants. Weed Technology, 3(1), 198–206. [Link]

- Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638996. [Link]

- Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638996. [Link]

- Mattiello, T., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Toxics, 9(5), 105. [Link]

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- Mesnage, R., et al. (2022).

- Çelik, A., et al. (2018). In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. Food and Chemical Toxicology, 120, 57-64. [Link]

- Platten, J. R., et al. (2012). Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors.

- Charles River Laboratories. (n.d.). In Vitro Chromosomal Aberration Test.

- Whong, W. Z., et al. (1998). In vitro chromosome aberration assay using human bronchial epithelial cells.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity.

- Josephy, P. D., et al. (2015). Potent Mutagenicity in the Ames Test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, Components of Disperse Dyes. Environmental and Molecular Mutagenesis, 56(7), 635-640.

- Davtyan, H., et al. (2020). Investigation of DNA-damage and Chromosomal Aberrations in Blood Cells under the Influence of New Silver-based Antiviral Complex. Pharmacognosy Journal, 12(6), 1339-1344.

- Burton, D. T., & Fisher, D. J. (1990). Acute toxicity of cadmium, copper, zinc, ammonia, 3,3′-dichlorobenzidine, 2,6-dichloro-4-nitroaniline, methylene chloride, and 2,4,6-trichlorophenol to juvenile grass shrimp and killifish.

- Apostolopoulou, E., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(39), 58591-58606. [Link]

- Ishidate, M. (1998). Chromosome aberration assays in genetic toxicology testing in vitro.

- Mesnage, R., et al. (2022).

- Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests.

- BenchChem. (2025, December).

- Eurofins Deutschland. (n.d.). Chromosome Aberration Test in vitro.

- Ahmad, F., et al. (2012). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Basic Microbiology, 52(4), 425-435.

- Josephy, P. D., et al. (2015). Potent Mutagenicity in the Ames Test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, Components of Disperse Dyes. Environmental and Molecular Mutagenesis, 56(7), 635-640. [Link]

- Liu, C., et al. (1993).

- Platten, J. R., et al. (2012). Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors.

- Johnson, W. W., & Finley, M. T. (1980).

- Morrissette, N. S., & Sibley, L. D. (2002). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell, 13(8), 2833–2845.

- Gaskin, F., & Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology (Vol. 777, pp. 19-35). Humana Press.

- Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197.

- Morejohn, L. C., et al. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252-264. [Link]

- Weiner, S., et al. (2025). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 897, 503901.

- Gell, C., et al. (2010). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. In Methods in Cell Biology (Vol. 95, pp. 221-244). Academic Press.

- Global Substance Registration System. (n.d.). This compound.

- British Columbia Ministry of Environment and Climate Change Strategy. (2018). Section F TOXICITY TEST METHODS.

- Samit, B., et al. (2025). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 897, 503901. [Link]

- Smiglak-Krajewska, M., & Wojciechowska, E. (2018). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 64(11), 4496-4502.

- Fisher Scientific. (n.d.). Material Safety Data Sheet - 2,4-Dinitro-N-ethylaniline, 97%.

- O'Sullivan, D. W., et al. (2012). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase.

- Carl ROTH. (n.d.). This compound, 250 mg.

- Suzuki, J., et al. (2005). Genotoxicity studies of 2,6-dinitrotoluene (2,6-DNT). The Journal of Toxicological Sciences, 30(2), 135-141.

- Abe, A., et al. (2011). In vitro genotoxicity evaluation of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes using human lymphocytes. Food and Chemical Toxicology, 49(11), 2899-2904.

- Esteve-Núñez, A., et al. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335-352.

- Bolt, H. M., et al. (2003). Genotoxicity and Potential Carcinogenicity of 2,4,6-Trinitrotoluene: Structural and Toxicological Considerations. Toxicology Letters, 140-141, 1-10.

- Namieśnik, J., & Zabiegała, B. (2000). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. Polish Journal of Environmental Studies, 9(6), 443-453.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. coresta.org [coresta.org]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]

- 6. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]

- 7. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. criver.com [criver.com]

- 14. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

An In-Depth Technical Guide to the Toxicological Profile of 2,6-Dinitro-4-methylaniline

Foreword: A Proactive Approach to Compound Safety

In the landscape of chemical research and development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of scientific responsibility and project viability. 2,6-Dinitro-4-methylaniline, a member of the dinitroaniline class, presents a unique set of toxicological questions rooted in its distinct chemical structure. This guide provides a comprehensive, in-depth analysis of its known and inferred toxicological properties, moving beyond a simple recitation of data to explain the causal relationships between molecular structure, metabolic pathways, and adverse outcomes. By synthesizing data from direct studies and well-established toxicological principles for analogous compounds, this document serves as a critical resource for designing robust safety assessment programs, interpreting results, and making informed decisions in research and development.

Physicochemical Characteristics: The Foundation of Biological Interaction

The toxicological journey of any compound begins with its fundamental physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics. This compound is a yellow crystalline solid at room temperature.[1] Its key properties, summarized in Table 1, provide the initial framework for predicting its biological behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Toxicity Studies | Source(s) |

| CAS Number | 6393-42-6 | Unique identifier for literature and database searches. | [2] |

| Molecular Formula | C₇H₇N₃O₄ | Provides the basis for molecular weight and structural analysis. | [2][3] |

| Molecular Weight | 197.15 g/mol | Influences diffusion and transport across biological membranes. | [2][3] |

| Melting Point | 171-172°C | Indicates a stable solid state at physiological temperatures. | [1] |

| Water Solubility | Limited | Suggests that absorption from the GI tract may require solubilizing agents or be slower. | [1] |

| LogP (Octanol-Water) | ~2.05 - 2.2 | Indicates moderate lipophilicity, suggesting potential for passive diffusion across cell membranes and possible bioaccumulation. | [1][2] |

The moderate LogP value is particularly significant; it suggests that this compound is sufficiently lipophilic to cross cell membranes, a prerequisite for interacting with intracellular targets, but not so lipophilic as to become sequestered indefinitely in adipose tissue.[1] Its limited water solubility underscores the importance of vehicle selection in both in vitro and in vivo experimental designs to ensure accurate dosing and bioavailability.[1]

Toxicokinetics: The Compound's Path Through the Body

While specific toxicokinetic data for this compound is limited, a robust profile can be inferred from structurally related dinitrophenols and dinitroaniline herbicides.[4][5]

-

Absorption: Given its moderate lipophilicity, the compound is likely absorbed through oral, dermal, and inhalation routes.[4][6] The potential for dermal absorption is a critical consideration for occupational safety protocols.

-

Distribution: Upon entering systemic circulation, the compound is expected to distribute to various tissues. A portion may bind to plasma proteins like albumin, with the unbound fraction being biologically active.[4] Due to its lipophilic nature, there is a potential for it to accumulate in tissues.[7] For instance, the related herbicide pendimethalin is known to concentrate in the gills and hepatopancreas of aquatic organisms.[5]

-

Metabolism: The liver is the principal site of metabolism for nitroaromatic compounds.[4][7] The primary metabolic pathway involves the sequential reduction of the two nitro (-NO₂) groups, catalyzed by cytochrome P450 enzymes and cytosolic nitroreductases, to form amino-nitrotoluene and, ultimately, diaminotoluene metabolites.[4][8] These metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[4] This metabolic activation is a double-edged sword; while it is a detoxification pathway, the intermediate metabolites can be highly reactive and are often implicated in the compound's toxicity.

-

Excretion: The water-soluble metabolites and a small amount of the parent compound are primarily excreted via the urine.[4][7]

Caption: Predicted toxicokinetic pathway of this compound.

Core Mechanisms of Toxicity

The adverse effects of this compound and related compounds stem from interactions at the molecular and cellular levels. The primary mechanisms are interconnected, often creating a cascade of cellular damage.

-

Microtubule Disruption: A hallmark of dinitroaniline herbicides is their ability to bind to tubulin proteins, preventing the polymerization of microtubules.[9][10] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption arrests cell division in the metaphase, leading to cytotoxicity, and is a primary mechanism of their herbicidal action.[9] While this is the intended effect in plants, the conservation of tubulin proteins across species raises concerns about similar effects in non-target organisms.

-

Oxidative Stress Induction: The metabolic reduction of the nitro groups can generate reactive oxygen species (ROS) as byproducts.[11] An overproduction of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. This results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.

-

Genotoxicity and DNA Damage: The compound and its metabolites can directly damage DNA.[7] This occurs through two primary routes:

-

Oxidative Damage: ROS generated during metabolism can cause DNA strand breaks and base modifications.

-

Covalent Adduct Formation: Reactive metabolites can form covalent bonds with DNA, creating adducts that interfere with replication and transcription, potentially leading to mutations.[7] The aniline and nitro functional groups are both implicated in this process.

-

Caption: Interconnected mechanisms of dinitroaniline-induced toxicity.

Toxicological Profile: A Multi-Endpoint Assessment

A comprehensive toxicological assessment requires evaluating a range of endpoints, from acute lethality to long-term chronic effects.

Acute Toxicity

This compound is classified as acutely toxic if swallowed, inhaled, or in contact with the skin.[12][13][14] This necessitates stringent handling procedures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection in a well-ventilated area or chemical fume hood.[13]

Genotoxicity and Mutagenicity

There is strong evidence from analogous compounds that dinitroanilines are genotoxic. In vitro studies on pendimethalin and trifluralin demonstrated their ability to induce DNA damage in the Comet assay and increase micronucleus frequency in both human lymphocytes and V79 hamster lung cells.[11] This genotoxicity is directly linked to the induction of oxidative stress. The potential to form covalent bonds with DNA further supports the concern for mutagenicity.[7]

Table 2: Summary of Genotoxicity Data for Related Dinitroanilines

| Assay | Test System | Compound(s) | Result | Implication | Source(s) |

| Comet Assay | Human Lymphocytes, V79 Cells | Pendimethalin, Trifluralin | Positive (DNA strand breaks) | Indicates potential for DNA damage. | [11] |

| Micronucleus Test | Human Lymphocytes, V79 Cells | Pendimethalin, Trifluralin | Positive (Chromosomal damage) | Indicates potential for clastogenicity. | [11] |

| ROS Assay | V79 Cells | Pendimethalin, Trifluralin | Positive (Increased ROS) | Links genotoxicity to oxidative stress. | [11] |

Carcinogenicity

Several sources state that this compound has been shown to induce cancer in animals.[7] This is biologically plausible given its genotoxic potential. Many aniline derivatives are known or suspected carcinogens.[15] For example, 4,4'-Methylenedianiline (MDA) is classified by the International Agency for Research on Cancer (IARC) as a Group 2B, possible human carcinogen, based on evidence of liver and thyroid tumors in rodents.[16] A chronic bioassay in a relevant rodent model would be required to definitively characterize the carcinogenic potential of this compound.

Organ-Specific Toxicity

-

Hematotoxicity: A common toxic effect of aniline compounds is methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[13][15] This can lead to cyanosis, headache, dizziness, and fatigue.[13] Repeated exposure may cause damage to the blood and hematopoietic system.[13][14]

-